molecular formula C₄₂H₆₀ClN₁₁O₈S₂ B612726 Velmupressin CAS No. 1647119-61-6

Velmupressin

Cat. No.: B612726
CAS No.: 1647119-61-6
M. Wt: 946.58
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Velmupressin is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain, followed by cyclization to create the thioether linkage. The key steps include:

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Velmupressin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered biological activity and stability. For example, oxidation of the thiol group can lead to the formation of disulfide-linked dimers .

Scientific Research Applications

Velmupressin has a wide range of scientific research applications, including:

Mechanism of Action

Velmupressin exerts its effects by binding to and activating the vasopressin V2 receptor, a G protein-coupled receptor located in the kidney. This activation leads to the following molecular events:

Comparison with Similar Compounds

Velmupressin is compared with other vasopressin analogs, such as desmopressin and terlipressin, which also target the vasopressin receptors. The key differences include:

List of Similar Compounds

Properties

CAS No.

1647119-61-6

Molecular Formula

C₄₂H₆₀ClN₁₁O₈S₂

Molecular Weight

946.58

IUPAC Name

(2S)-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-15-[(4-chlorophenyl)methyl]-5,8,11,14,17-pentaoxo-9-propan-2-yl-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-N-[4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H60ClN11O8S2/c1-24(2)35-40(61)51-30(22-33(44)55)37(58)52-31(41(62)54-17-5-9-32(54)39(60)47-15-3-4-16-48-42(45)46)23-63-18-7-10-34(56)49-28(20-25-11-13-26(43)14-12-25)36(57)50-29(38(59)53-35)21-27-8-6-19-64-27/h6,8,11-14,19,24,28-32,35H,3-5,7,9-10,15-18,20-23H2,1-2H3,(H2,44,55)(H,47,60)(H,49,56)(H,50,57)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,48)/t28-,29-,30-,31-,32-,35-/m0/s1

SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CS2)CC3=CC=C(C=C3)Cl)C(=O)N4CCCC4C(=O)NCCCCN=C(N)N)CC(=O)N

Origin of Product

United States

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